molecular formula C22H34ClNO4 B1521369 (1-dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate CAS No. 63966-96-1

(1-dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate

Cat. No.: B1521369
CAS No.: 63966-96-1
M. Wt: 412 g/mol
InChI Key: KVBTUIKKMVJZEF-UHFFFAOYSA-N
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Description

(1-dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate is a chemical compound with the molecular formula C22H34ClNO4 and a molecular weight of 411.96 g/mol . This compound is known for its unique structure, which includes an amino group, a chloro group, and a dodecyloxy group attached to a benzoic acid ester. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate typically involves the esterification of 3-Amino-4-chlorobenzoic acid with 2-dodecyloxy-1-methyl-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Industrial production methods also focus on minimizing waste and optimizing reaction conditions to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1-dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1-dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of (1-dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-chlorobenzoic acid: Lacks the dodecyloxy and ester groups.

    4-Chlorobenzoic acid 2-dodecyloxy-1-methyl-2-oxoethyl ester: Lacks the amino group.

    3-Amino-4-methylbenzoic acid 2-dodecyloxy-1-methyl-2-oxoethyl ester: Has a methyl group instead of a chloro group.

Uniqueness

The presence of both the amino and chloro groups, along with the dodecyloxy ester moiety, makes (1-dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate unique. This combination of functional groups imparts distinctive chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

(1-dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34ClNO4/c1-3-4-5-6-7-8-9-10-11-12-15-27-21(25)17(2)28-22(26)18-13-14-19(23)20(24)16-18/h13-14,16-17H,3-12,15,24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBTUIKKMVJZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)OC(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70668252
Record name 1-(Dodecyloxy)-1-oxopropan-2-yl 3-amino-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63966-96-1
Record name 1-(Dodecyloxy)-1-oxopropan-2-yl 3-amino-4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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